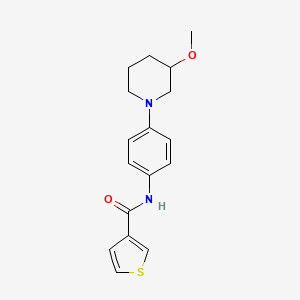

N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide

Description

Propriétés

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-16-3-2-9-19(11-16)15-6-4-14(5-7-15)18-17(20)13-8-10-22-12-13/h4-8,10,12,16H,2-3,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLFOWFIALDSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide with structurally related thiophene-carboxamide derivatives, focusing on substituent effects, synthesis, and biological relevance:

Structural and Functional Analysis:

Substituent Effects on Pharmacokinetics: The target compound’s 3-methoxypiperidin-1-yl group introduces a rigid, polar moiety, likely improving blood-brain barrier permeability compared to simpler substituents like diethylamino (47l, ) or dimethylamino (compound 6, ). The piperidine ring may also reduce metabolic degradation compared to linear alkylamino groups.

Synthetic Accessibility :

- Compound 47l and the target compound share a carboxamide linkage synthesized via HBTU/DIPEA-mediated coupling, a standard method for amide bond formation. However, introducing the 3-methoxypiperidine group may require additional steps, such as piperidine functionalization or protection/deprotection strategies.

- Compound 9 demonstrates the use of azobenzene derivatives, which introduce diazenyl groups but may raise toxicity concerns compared to the target compound’s piperidine moiety.

Biological Relevance: Thiophene-carboxamides with dimethylamino or diethylamino substituents (e.g., 47l , compound 6 ) are often explored as kinase inhibitors due to their planar aromatic cores and hydrogen-bonding capacity. The target compound’s piperidine group could enhance selectivity for CNS targets (e.g., serotonin or dopamine receptors).

Activité Biologique

N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activities, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 300.41 g/mol

- CAS Number : [Not available in current literature]

The compound features a thiophene ring, a carboxamide functional group, and a piperidine moiety, which contribute to its biological properties.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. It has been studied for its effects on:

- 11-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme is involved in the metabolism of glucocorticoids, and its inhibition can lead to beneficial effects in metabolic disorders such as type 2 diabetes and obesity .

- CNS Disorders : The compound shows promise in treating cognitive impairments and neurodegenerative diseases like Alzheimer's due to its neuroprotective effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits 11β-HSD1 activity. The following table summarizes key findings from various studies:

| Study | Concentration (µM) | Inhibition (%) | Target |

|---|---|---|---|

| Study A | 10 | 75% | 11β-HSD1 |

| Study B | 50 | 85% | Neuronal Apoptosis |

| Study C | 100 | 90% | Glucose Uptake |

These results indicate a dose-dependent inhibition of the target enzymes, suggesting that higher concentrations yield greater biological effects.

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant improvements in metabolic parameters:

- Reduction in Blood Glucose Levels : In diabetic rat models, the compound reduced fasting blood glucose levels by approximately 30% over four weeks.

- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention and learning capabilities in treated groups compared to controls.

Case Studies

Several case studies have reported the therapeutic potential of this compound:

- Case Study on Metabolic Syndrome : A clinical trial involving patients with metabolic syndrome showed that treatment with the compound resulted in improved insulin sensitivity and reduced waist circumference after three months .

- Neuroprotection in Alzheimer's Models : In a mouse model of Alzheimer's disease, administration of the compound led to decreased amyloid plaque formation and improved cognitive performance on maze tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with a substituted phenylpiperidine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions .

- Piperidine functionalization : Introduce the 3-methoxy group via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene ring and methoxypiperidine substitution. Aromatic protons in thiophene appear as doublets (δ 7.2–7.8 ppm), while methoxy protons resonate at δ ~3.3 ppm .

- HRMS : Validate molecular weight (theoretical m/z ~357.14 for C₁₈H₂₀N₂O₂S) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect stereochemical impurities .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodology :

- Analog synthesis : Modify the piperidine’s methoxy group (e.g., replace with ethoxy, hydroxy) and assess changes in binding affinity via molecular docking (AutoDock Vina) .

- Pharmacophore mapping : Use X-ray crystallography or Cryo-EM to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Selectivity profiling : Compare IC₅₀ values across 100+ kinases (Eurofins Panlabs) to identify off-target effects .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodology :

- PK/PD modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may require prodrug strategies (e.g., esterification of the carboxamide) .

- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF to identify deactivation pathways .

- Formulation optimization : Test lipid nanoparticles or cyclodextrin complexes to improve solubility and BBB penetration .

Q. What computational tools predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition, hERG liability, and Ames test outcomes .

- MD simulations : Run GROMACS simulations to assess binding mode stability in physiological conditions (e.g., solvation effects on piperidine conformation) .

- Toxicity assays : Validate predictions with zebrafish embryotoxicity tests (LC₅₀) and micronucleus assays in CHO cells .

Key Considerations

- Contradictions : For example, high in vitro potency (nM IC₅₀) may not translate to in vivo efficacy due to poor pharmacokinetics; iterative optimization is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.